2-Nitro-p-cymene

Analytical Chemistry Ion-Selective Electrodes Potentiometry

2-Nitro-p-cymene (CAS 943-15-7) is a nitrated derivative of the monoterpene p-cymene, characterized by the presence of a nitro group at the ortho-position relative to the methyl substituent on the aromatic ring. This compound is a pale yellow liquid with a density of 1.07 g/mL at 25°C and a boiling point of 128-131°C at 1.6 kPa.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 943-15-7
Cat. No. B147363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-p-cymene
CAS943-15-7
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C)[N+](=O)[O-]
InChIInChI=1S/C10H13NO2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3
InChIKeyDRKFWQDBPGTSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-p-cymene (CAS 943-15-7): A Strategic Nitro-Aromatic Intermediate for Targeted Synthesis and Ion-Selective Electrode Applications


2-Nitro-p-cymene (CAS 943-15-7) is a nitrated derivative of the monoterpene p-cymene, characterized by the presence of a nitro group at the ortho-position relative to the methyl substituent on the aromatic ring [1]. This compound is a pale yellow liquid with a density of 1.07 g/mL at 25°C and a boiling point of 128-131°C at 1.6 kPa . As a key intermediate in organic synthesis, its reduction products are significant precursors for the dye and pharmaceutical industries . Beyond its role as a building block, 2-Nitro-p-cymene has been established as a functional mediator solvent in the construction of ion-selective electrodes (ISEs) for detecting various analytes, including perchlorate, triflate, and chloramine-T [2].

2-Nitro-p-cymene's Unique Position: Why Un-nitrated p-Cymene and Isomeric Analogs Are Not Interchangeable


The specific 2-nitro substitution on the p-cymene scaffold confers distinct physicochemical and functional properties that render in-class compounds non-substitutable. Un-nitrated p-cymene lacks the strong electron-withdrawing nitro group required for its function as a mediator solvent in ion-selective electrodes [1]. Conversely, its positional isomer, 3-nitro-p-cymene, is typically only present as a minor impurity (approx. 7-8%) in technical-grade mixtures, meaning that specific procurement of the 2-isomer is essential for reproducibility in synthetic pathways [2]. Furthermore, while related monoterpenes like thymol and carvacrol are biologically active, they are phenolic and behave differently in chemical reactions; 2-Nitro-p-cymene is specifically documented as a precursor for their synthesis via reduction and subsequent transformations [3]. Interchanging these compounds would result in different reaction kinetics, product profiles, or functional failures in analytical applications.

Quantitative Differentiation: Validated Performance of 2-Nitro-p-cymene as a Building Block and Analytical Tool


Electrochemical Performance: Near-Nernstian Response in Triflate-Selective Electrodes

2-Nitro-p-cymene demonstrates a quantifiable, near-ideal response when used as a mediator solvent in a liquid membrane electrode for trifluoromethanesulphonate (triflate) ions. It exhibits a slope of 59.5 mV per concentration decade, which is close to the theoretical Nernstian value, across a defined working range [1].

Analytical Chemistry Ion-Selective Electrodes Potentiometry

Synthetic Utility: Defined Isomeric Purity for Reproducible Downstream Chemistry

In the mononitration of p-cymene, the process yields over 90% mononitrated products, which consist primarily of 2-Nitro-p-cymene alongside approximately 8% of the side-product p-nitrotoluene [1]. Technical-grade material is typically supplied at 90% purity, with the main impurity being the isomeric 3-nitro-p-cymene at around 7% [2].

Organic Synthesis Process Chemistry Intermediate

Analytical Selectivity: Comparative Performance in PVC Membrane Electrodes

In the development of all-solid-state perchlorate ion-selective electrodes, membranes constructed with a sensor system containing 2-Nitro-p-cymene as the mediator solvent exhibited electrochemical properties that were virtually identical to those of commercial electrodes with internal liquid contacts [1]. However, when compared head-to-head with other common plasticizers like 2-nitrophenyl octyl ether (2NPOE) and dibutyl sebacate in similar PVC membrane formulations, 2NPOE was found to yield membranes with superior selectivity and sensitivity [2].

Analytical Chemistry Membrane Science Sensor Technology

Procurement-Driven Application Scenarios for 2-Nitro-p-cymene (CAS 943-15-7)


Synthesis of 2-Amino-p-cymene (Cymidine) as a Pharmaceutical and Dye Intermediate

2-Nitro-p-cymene is the primary precursor for the synthesis of 2-amino-p-cymene (cymidine) via reduction . The documented high-yield nitration process (78-82% yield of distilled product) makes it a commercially viable starting material [1]. Since cymidine is more easily purified than its nitro precursor and is a key building block for various derivatives, sourcing 2-Nitro-p-cymene is the critical first step for laboratories engaged in the synthesis of fine chemicals, pharmaceuticals, or dyes where an aromatic amine with specific alkyl substitution is required .

Construction of Liquid-Membrane Ion-Selective Electrodes (ISEs)

2-Nitro-p-cymene is a validated mediator solvent for fabricating liquid-membrane ISEs. It has been successfully employed in electrodes selective for perchlorate [2], triflate [3], and chloramine-T [4]. Its function as an effective solvent matrix enables the construction of electrodes that exhibit near-Nernstian responses [3] and performance characteristics comparable to commercial counterparts [2]. For analytical labs developing custom potentiometric sensors for these specific anions, 2-Nitro-p-cymene is a necessary and proven component.

Intermediate in the Synthesis of Monoterpene Derivatives like Thymol and Carvacrol

2-Nitro-p-cymene serves as a strategic intermediate in the multi-step synthesis of the valuable phenolic monoterpenes thymol and carvacrol from the more abundant p-cymene [5]. The process involves nitration to 2-Nitro-p-cymene, followed by reduction and subsequent diazotization/hydrolysis steps [5]. This pathway represents an alternative to direct extraction from natural sources and relies on the availability of 2-Nitro-p-cymene as the key functionalized intermediate.

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